molecular formula C16H25F3N2O4 B11500387 Methyl 2-(cyclohexanecarbonylamino)-3,3,3-trifluoro-2-(oxolan-2-ylmethylamino)propanoate CAS No. 5814-43-7

Methyl 2-(cyclohexanecarbonylamino)-3,3,3-trifluoro-2-(oxolan-2-ylmethylamino)propanoate

Cat. No.: B11500387
CAS No.: 5814-43-7
M. Wt: 366.38 g/mol
InChI Key: FOXPTPQAPFYJSG-UHFFFAOYSA-N
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Description

Methyl 2-(cyclohexanecarbonylamino)-3,3,3-trifluoro-2-(oxolan-2-ylmethylamino)propanoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a trifluoromethyl group, a cyclohexane ring, and an oxolane ring. These structural features contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(cyclohexanecarbonylamino)-3,3,3-trifluoro-2-(oxolan-2-ylmethylamino)propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxolane ring: This can be achieved through the reaction of a suitable diol with an acid catalyst.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Final coupling: The final step involves the coupling of the intermediate compounds to form the desired product under controlled conditions, such as using a base and a suitable solvent.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxolane ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.

    Substitution: The trifluoromethyl group and the cyclohexanecarbonyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and nucleophiles can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

Methyl 2-(cyclohexanecarbonylamino)-3,3,3-trifluoro-2-(oxolan-2-ylmethylamino)propanoate has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2-(cyclohexanecarbonylamino)-3,3,3-trifluoro-2-(oxolan-2-ylmethylamino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and the cyclohexanecarbonyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The oxolane ring may also contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

  • Methyl 2-methyl-3-[(oxolan-2-ylmethyl)amino]propanoate
  • Oxolan-2-ylmethyl 2-chloroacetate
  • 5-[(Oxolan-2-ylmethylamino)methyl]furan-2-carboxylic acid

Comparison: Methyl 2-(cyclohexanecarbonylamino)-3,3,3-trifluoro-2-(oxolan-2-ylmethylamino)propanoate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. The cyclohexanecarbonyl group also contributes to its uniqueness by providing a rigid structure that can influence binding interactions with molecular targets. In contrast, similar compounds may lack these features, resulting in different reactivity and applications.

Properties

CAS No.

5814-43-7

Molecular Formula

C16H25F3N2O4

Molecular Weight

366.38 g/mol

IUPAC Name

methyl 2-(cyclohexanecarbonylamino)-3,3,3-trifluoro-2-(oxolan-2-ylmethylamino)propanoate

InChI

InChI=1S/C16H25F3N2O4/c1-24-14(23)15(16(17,18)19,20-10-12-8-5-9-25-12)21-13(22)11-6-3-2-4-7-11/h11-12,20H,2-10H2,1H3,(H,21,22)

InChI Key

FOXPTPQAPFYJSG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C(F)(F)F)(NCC1CCCO1)NC(=O)C2CCCCC2

Origin of Product

United States

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